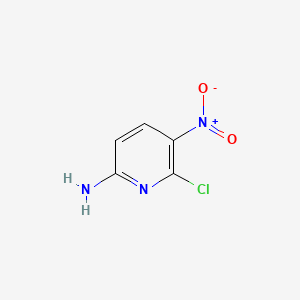

6-Chloro-5-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJLWPXRQLPUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233475 | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-03-6 | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 6-Chloro-5-nitropyridin-2-amine: Properties, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Substituted pyridines, in particular, represent a class of privileged scaffolds due to their presence in a multitude of FDA-approved drugs and their ability to engage in critical hydrogen bonding and π-stacking interactions within biological targets. Among these, this compound has emerged as a highly valuable and versatile building block, especially in the synthesis of targeted therapeutics like protein kinase inhibitors.

This technical guide provides an in-depth analysis of this compound, moving beyond a simple catalog of properties to offer a cohesive narrative on its chemical behavior, synthetic utility, and practical application. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just data, but actionable insights grounded in established chemical principles. We will explore the molecule's core physicochemical properties, delve into its characteristic reactivity with a focus on mechanistic understanding, and present its application through a relevant, detailed synthetic protocol.

PART 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step toward leveraging its synthetic potential. Its unique arrangement of functional groups—an amine, a chloro group, and a nitro group on a pyridine core—creates a specific electronic and steric profile that dictates its behavior.

The IUPAC name for this compound is this compound[1]. Its identity is unambiguously confirmed by its CAS Registry Number: 84487-03-6[1][2][3]. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84487-03-6 | [1][2][3] |

| Molecular Formula | C₅H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 173.56 g/mol | [1][2] |

| Appearance | Solid (Typical) | |

| XLogP3 (Computed) | 1.3 | [1] |

| Polar Surface Area | 84.7 Ų | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in a dark place | [2] |

The presence of both hydrogen bond donors (amine) and acceptors (nitro, ring nitrogen) alongside a lipophilic chloro-aromatic portion gives the molecule a balanced profile suitable for intermediates in drug discovery programs.

PART 2: Reactivity Profile and Mechanistic Insights

The synthetic utility of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine atom.

Causality Behind SNAr Reactivity:

-

Activation: The nitro group powerfully withdraws electron density from the pyridine ring through both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine (C6), making it highly electrophilic and susceptible to attack by nucleophiles.[4]

-

Stabilization of Intermediate: The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The nitro group is perfectly positioned to stabilize this intermediate through resonance, delocalizing the negative charge and lowering the activation energy of the reaction.

-

Leaving Group: The chloride ion is an excellent leaving group, readily departing to restore the aromaticity of the ring system upon collapse of the Meisenheimer complex.

This predictable reactivity makes this compound an ideal substrate for introducing a wide variety of nucleophilic side chains, a common strategy in the construction of diverse compound libraries for screening.

Caption: Generalized SNAr mechanism for this compound.

Regioselectivity in Related Systems: When considering related scaffolds like 2,6-dichloro-3-nitropyridine, nucleophilic attack shows a kinetic preference for the C2 position (ortho to the nitro group) over the C6 position (para to the nitro group). This is attributed to the powerful inductive electron withdrawal of the adjacent nitro group, which makes the C2 position more electrophilic, even if the attacking nucleophile is bulky.[5] This principle underscores the highly activated and selective nature of the C6 position in this compound.

PART 3: Application in the Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are critical targets in oncology, and many inhibitors are designed to bind covalently to specific cysteine residues in the ATP-binding pocket.

The 6-chloro-5-nitropyridine moiety can function as an "electrophilic warhead." After being incorporated into a larger scaffold that directs it to the kinase active site, the highly electrophilic C6 carbon can react with the thiol group of a cysteine residue, forming a permanent covalent bond. This irreversible inhibition can lead to enhanced potency and prolonged duration of action.

For instance, this warhead has been proposed for engaging a cysteine residue in the hinge region of kinases like Monopolar Spindle 1 (MPS1)[4]. The nitro group serves a dual purpose: it activates the chlorine for displacement and can form an intramolecular hydrogen bond that helps to correctly orient the molecule for binding and reaction.[4]

Sources

- 1. Pyridine, 2-amino-6-chloro-5-nitro- | C5H4ClN3O2 | CID 3069277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 84487-03-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Senior Application Scientist's Technical Guide to 6-Chloro-5-nitropyridin-2-amine: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount to the successful development of novel therapeutics. Among these, substituted pyridines represent a privileged scaffold due to their prevalence in biologically active molecules and their versatile chemical reactivity. This guide provides an in-depth technical overview of 6-Chloro-5-nitropyridin-2-amine, a key building block whose unique electronic and structural features are leveraged by researchers and drug development professionals. We will explore its fundamental chemical identity, physicochemical properties, validated synthetic pathways, and its critical role as an electrophilic warhead in the design of targeted covalent inhibitors.

Chemical Identity and Structure

The precise and unambiguous identification of a chemical entity is the foundation of all scientific work. This compound is systematically named according to IUPAC nomenclature, which defines its structure based on a pyridine core with specific substituents at defined positions.

IUPAC Name: The formal IUPAC name for this compound is This compound [1].

Synonyms and Identifiers: In literature and commercial catalogs, it may be referred to by several names, including 2-Amino-6-chloro-5-nitropyridine. Its unique Chemical Abstracts Service (CAS) number is 84487-03-6 [1][2][3].

The structural arrangement of the amine, chloro, and nitro groups on the pyridine ring dictates its chemical behavior. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the electron-donating amine group, creates a molecule with distinct regions of electrophilicity and nucleophilicity, which is key to its synthetic utility.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing reaction conditions, purification strategies, and formulation protocols. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O₂ | PubChem[1] |

| Molecular Weight | 173.56 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temp. | BLD Pharm[3] |

| SMILES | C1=CC(=NC(=C1[O-])Cl)N | PubChem[1] |

| InChIKey | XVJLWPXRQLPUPT-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through a regioselective nucleophilic aromatic substitution (SNAᵣ) reaction. This approach offers high predictability and control over the introduction of the amine group.

Experimental Protocol: Synthesis via Selective Amination

This protocol is based on the well-established reaction of a di-substituted pyridine with an amine source.

Starting Material: 2,6-Dichloro-3-nitropyridine Reagent: Aqueous Ammonia (e.g., 25% solution)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol in a reaction vessel equipped with a stirrer and temperature control.

-

Reagent Addition: At room temperature, add a stoichiometric excess of aqueous ammonia solution to the reaction mixture.

-

Controlled Heating: Gently heat the mixture to a controlled temperature, typically between 35-40°C, for a period of 2-4 hours to drive the reaction to completion[5].

-

Reaction Monitoring: Monitor the consumption of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or below. The product, this compound, often precipitates out of the solution.

-

Purification: Collect the solid product by filtration. Wash the filter cake with cold water or a suitable solvent to remove residual impurities. The product can be further purified by recrystallization if necessary.

Causality and Mechanistic Rationale

The success of this synthesis hinges on the principle of regioselectivity. The nitro group at the 3-position is a powerful electron-withdrawing group, which strongly activates the adjacent chloro substituents at the 2- and 6-positions towards nucleophilic attack. However, the attack by ammonia preferentially occurs at the 2-position over the 6-position. This selectivity is a result of the superior ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at the C2 position. This electronic preference makes the synthesis highly efficient and predictable[5][6].

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-specific modifications.

Role as an Electrophilic "Warhead" in Covalent Inhibitors

A prominent application of this scaffold is in the design of targeted covalent inhibitors for protein kinases. In this context, the chloro-nitro-pyridine moiety acts as an electrophilic "warhead" that can form an irreversible covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of the target protein[6].

Mechanism of Action:

-

The inhibitor, containing the this compound core, first binds non-covalently to the kinase active site.

-

The electron-deficient pyridine ring, activated by the adjacent nitro group, positions the C6 carbon for nucleophilic attack.

-

A nearby cysteine residue's thiol group (-SH) acts as the nucleophile, attacking the C6 carbon and displacing the chloride ion in an SNAᵣ reaction.

-

This results in the formation of a stable, covalent thioether bond, permanently inactivating the enzyme.

This strategy has been successfully employed in the design of inhibitors for kinases like Monopolar Spindle 1 (MPS1), where a cysteine residue is strategically located in the hinge region of the ATP-binding pocket[6]. The nitro group is crucial not only for activating the chloride for displacement but also for potentially forming an intramolecular hydrogen bond that helps maintain the active conformation of the inhibitor[6].

Caption: Mechanism of covalent inhibition using the chloro-nitro-pyridine scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

Hazard Classification: This chemical is considered hazardous. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation[7][8].

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling[7][9].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles)[9][10].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids[7].

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist[9][11].

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery. Its straightforward and regioselective synthesis, coupled with the unique electronic properties conferred by its substituent pattern, makes it an ideal precursor for complex molecular architectures. Its role as a tunable electrophilic warhead in the design of covalent kinase inhibitors exemplifies the power of strategic molecular design. For researchers and scientists in pharmaceutical development, a comprehensive understanding of this compound's chemistry, synthesis, and application is essential for unlocking new therapeutic possibilities.

References

-

PubChem. (n.d.). 6-Chloro-5-methyl-3-nitropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 2-amino-6-chloro-5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-2-chloro-5-nitropyridine. Retrieved from [Link]

-

MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Retrieved from [Link]

Sources

- 1. Pyridine, 2-amino-6-chloro-5-nitro- | C5H4ClN3O2 | CID 3069277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 84487-03-6|this compound|BLD Pharm [bldpharm.com]

- 4. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-5-nitropyridin-2-amine

Abstract

6-Chloro-5-nitropyridin-2-amine is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of pharmaceutical and agrochemical compounds. Its specific substitution pattern—featuring an amino, a nitro, and a chloro group on the pyridine core—makes it a versatile synthon for constructing more complex molecular architectures. This in-depth guide provides a comprehensive overview of the primary synthetic pathways for this target molecule, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic rationale, provide detailed, field-tested experimental protocols, and offer a comparative analysis of the most viable routes, balancing factors such as yield, scalability, safety, and atom economy.

Executive Summary of Synthetic Strategies

The synthesis of this compound can be approached via two principal strategic pathways, differentiated by the sequence of the key functionalization steps: nitration and chlorination.

-

Pathway 1: The Direct Nitration Approach. This is the most efficient and direct route, commencing with the commercially available 2-amino-6-chloropyridine. A regioselective nitration reaction introduces the nitro group at the C-5 position in a single, high-yielding step. This pathway is often preferred for its simplicity and favorable process mass intensity.

-

Pathway 2: The Stepwise Functionalization Approach. This route begins with the more fundamental starting material, 2-aminopyridine. It first involves the nitration of the pyridine ring to yield 2-amino-5-nitropyridine, followed by a subsequent regioselective chlorination at the C-6 position. While involving more steps, this pathway offers an alternative when the pre-chlorinated starting material of Pathway 1 is less accessible or cost-effective.

The following logical diagram illustrates the decision-making process for selecting a synthetic pathway.

Caption: Decision tree for selecting a synthetic pathway.

Pathway 1: Regioselective Nitration of 2-Amino-6-chloropyridine

This approach stands out as the most strategically sound and efficient method for the synthesis of this compound. Its elegance lies in a single, high-yielding transformation starting from a readily available, pre-functionalized pyridine derivative.

Mechanistic Rationale and Causality

The success of this pathway is rooted in the principles of electrophilic aromatic substitution on a substituted pyridine ring. The starting material, 2-amino-6-chloropyridine, possesses two key substituents that dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺).

-

The 2-Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. Under the strongly acidic conditions of nitration, it exists as the protonated ammonium species (-NH₃⁺), which is deactivating and meta-directing. However, a small equilibrium concentration of the free amino group remains, and its potent activating effect dominates the directing influence. It strongly directs substitution to the C-3 (ortho) and C-5 (para) positions.

-

The 6-Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing due to resonance. It directs towards the C-5 (ortho) and C-3 (para) positions.

When both groups are considered, their directing effects converge powerfully on the C-5 position. The C-5 position is para to the highly activating amino group and ortho to the chloro group. This synergistic effect leads to a highly regioselective nitration, minimizing the formation of unwanted isomers and simplifying downstream purification.

Caption: Reaction scheme for the direct nitration pathway.

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methods, focusing on safety, scalability, and product purity.[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

|---|---|

| 2-Amino-6-chloropyridine | 128.56 |

| Sulfuric Acid (98%) | 98.08 |

| Nitric Acid (70%) | 63.01 |

| Water (Deionized) | 18.02 |

| Sodium Hydroxide (aq.) | 40.00 |

Procedure:

-

Reaction Setup: Equip a clean, dry, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, and a nitrogen inlet. Ensure the reactor is vented to a scrubber.

-

Charging Sulfuric Acid: Charge concentrated sulfuric acid (98%, ~5-10 volumes relative to the starting material) into the reactor.

-

Cooling: Begin agitation and cool the sulfuric acid to 0-5 °C using a circulating chiller.

-

Substrate Addition: Slowly add 2-amino-6-chloropyridine (1.0 eq) in portions to the cold sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition to manage the exotherm from dissolution and protonation.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating agent by adding nitric acid (70%, 1.05-1.2 eq) to a small amount of cold (0-5 °C) concentrated sulfuric acid.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction vessel over 1-2 hours, ensuring the internal temperature is strictly maintained between 0-5 °C. A significant exotherm will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the acidic mixture onto a stirred vessel of crushed ice/water (~10-20 volumes), maintaining the quench temperature below 20 °C. The product will precipitate as a solid.

-

Neutralization and Isolation: Slowly add a concentrated aqueous solution of sodium hydroxide to the quenched slurry to adjust the pH to 6-7.

-

Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Drying: Dry the isolated yellow solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound.

Pathway 2: Stepwise Functionalization from 2-Aminopyridine

This pathway is a viable alternative when 2-amino-6-chloropyridine is not the preferred starting material. It involves two distinct chemical transformations: the nitration of 2-aminopyridine and the subsequent chlorination of the resulting intermediate.

Step 2a: Synthesis of 2-Amino-5-nitropyridine

This is a classic and well-documented electrophilic substitution reaction. The strong activating, para-directing effect of the amino group ensures that nitration occurs predominantly at the C-5 position.

Detailed Experimental Protocol: [2]

-

Reaction Setup: In a reactor equipped for temperature control and stirring, add 2-aminopyridine (1.0 eq) to a solvent such as 1,2-dichloroethane.

-

Cooling: Stir the solution and cool to below 10 °C.

-

Nitration: Slowly add a pre-mixed, cold solution of concentrated sulfuric acid and fuming nitric acid dropwise. The reaction is highly exothermic; maintain the temperature below 10 °C.

-

Reaction: After addition, the mixture is typically warmed to a moderate temperature (e.g., 55-65 °C) and held for several hours (e.g., 10-12 hours) to drive the reaction to completion.[3]

-

Work-up: Cool the reaction mixture to room temperature. The mixture is then carefully poured into ice water and neutralized with an aqueous base (e.g., sodium hydroxide solution) to a pH of 5.5-6.0 to precipitate the product.[3]

-

Isolation: The resulting yellow precipitate of 2-amino-5-nitropyridine is collected by filtration, washed with water, and dried. A high yield of over 90% can be achieved with this method.[2]

Step 2b: Regioselective Chlorination of 2-Amino-5-nitropyridine

This step is the most challenging aspect of Pathway 2. The goal is to introduce a chlorine atom specifically at the C-6 position of the 2-amino-5-nitropyridine intermediate. The electronic properties of the ring are now significantly different:

-

2-Amino Group (-NH₂): Activating, ortho, para-directing (directs to C-3, C-5).

-

5-Nitro Group (-NO₂): Strongly deactivating, meta-directing (directs to C-3).

The C-6 position is meta to the amino group and ortho to the deactivating nitro group, making it sterically and electronically challenging to functionalize via traditional electrophilic chlorination. Direct chlorination often requires forcing conditions and may lead to a mixture of products or low yields.

More modern and selective chlorination methods may offer a solution. For instance, methods using Selectfluor in the presence of a chloride source like LiCl have shown high regioselectivity for the chlorination of various 2-aminopyridines under mild conditions.[4][5] While a specific protocol for the C-6 chlorination of 2-amino-5-nitropyridine using this method is not widely published, it represents a promising area for research and development to complete this synthetic sequence.

Conceptual Protocol (Investigational):

-

Dissolve 2-amino-5-nitropyridine (1.0 eq) and lithium chloride (LiCl, 2-3 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add Selectfluor (1.5-2.0 eq) portion-wise at room temperature.

-

Stir the reaction at a slightly elevated temperature (e.g., 40-60 °C) and monitor for product formation.

-

Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent.

Trustworthiness Note: This specific transformation is less established in the literature than Pathway 1. Significant experimental optimization would be required to control regioselectivity and achieve a high yield, making Pathway 1 the more reliable and trustworthy method for predictable, large-scale synthesis.

Caption: Reaction scheme for the stepwise functionalization pathway.

Comparative Analysis and Process Optimization

| Parameter | Pathway 1 (Direct Nitration) | Pathway 2 (Stepwise Functionalization) |

| Number of Steps | 1 | 2 |

| Starting Material | 2-Amino-6-chloropyridine | 2-Aminopyridine |

| Key Challenge | Control of exotherm during nitration | Regioselective C-6 chlorination |

| Overall Yield | High (Typically >85%) | Moderate to Low (Highly dependent on Step 2b) |

| Atom Economy | Good | Moderate |

| Process Reliability | High, well-established | Lower, Step 2b requires significant development |

| Scalability | Excellent | Challenging due to selectivity issues in Step 2b |

Expert Insights:

For any application requiring a reliable and scalable supply of this compound, Pathway 1 is unequivocally the superior choice. The process is robust, high-yielding, and avoids the significant chemical development hurdles associated with the regioselective chlorination in Pathway 2. While Pathway 2 starts from a cheaper, more basic raw material, the potential for low yields, difficult purifications, and the need for specialized reagents for the chlorination step would likely negate any initial cost savings, particularly at an industrial scale.

Conclusion

The synthesis of this compound is most efficiently achieved via the direct, regioselective nitration of 2-amino-6-chloropyridine. This single-step pathway is characterized by its high yield, operational simplicity, and robust scalability, making it the standard for both laboratory and industrial production. While alternative routes starting from 2-aminopyridine exist, they present significant challenges in controlling the regioselectivity of the final chlorination step, rendering them less practical and reliable. For researchers and drug development professionals, focusing on the optimization and safe execution of the direct nitration pathway is the most prudent and effective strategy.

References

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Retrieved from [Link]

- Jubilant Organosys Limited. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent 7,256,295 B2.

- Li, Z. (2005). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Zhejiang University of Technology.

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

- Hunan Yinuo Pharmaceutical Co., Ltd. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.

-

PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5: Nitration of 2-amino-6-chloro-4-pyrimidinol (14). Retrieved from [Link]

- The Dow Chemical Company. (1976). Process for preparing 2-amino-5-chloropyridine. U.S. Patent 3,985,759A.

-

Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. Retrieved from [Link]

- Contreras, R., et al. (2013). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.

-

Royal Society of Chemistry. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubMed. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Suzhou Miraculous Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-amino-6-chloropurine. CN113234077B.

- Shandong Jincheng Kerui Chemical Co Ltd. (2017). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. CN107417748A.

- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-5-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Chloro-5-nitropyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 6-Chloro-5-nitropyridin-2-amine, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction and Molecular Structure

This compound (CAS No. 84487-03-6) possesses a unique substitution pattern on the pyridine ring, which imparts specific chemical reactivity and makes its unambiguous characterization crucial. The presence of an amino group, a nitro group, and a chlorine atom on the pyridine core creates a distinct electronic environment, which is reflected in its spectroscopic signatures.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the pyridine ring.

¹H NMR Spectroscopy

Due to the substitution pattern, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the nitro and chloro groups, and the electron-donating amino group, will significantly influence the chemical shifts of these protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.0 - 8.2 | d |

| H-4 | 6.5 - 6.7 | d |

| NH₂ | 5.0 - 6.0 | br s |

Disclaimer: The ¹H NMR data is predicted and should be confirmed by experimental analysis.

Experimental Protocol for ¹H NMR:

A robust protocol for acquiring a high-quality ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like those of the amino group. The spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached functional groups.

¹³C NMR Data:

A ¹³C NMR spectrum for this compound is available from Wiley-VCH. While the full dataset is proprietary, analysis of similar structures allows for the prediction of the chemical shift regions.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 108 - 112 |

| C-4 | 138 - 142 |

| C-5 | 130 - 134 |

| C-6 | 145 - 149 |

Disclaimer: The ¹³C NMR data is based on predictions and should be verified with experimental data.

Experimental Protocol for ¹³C NMR:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, though a slightly higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope. A standard proton-decoupled ¹³C NMR experiment is typically performed. For a more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be conducted to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, C-Cl, and aromatic C=N/C=C bonds.

Characteristic IR Absorption Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3250 | Medium (two bands) |

| Aromatic C-H stretch | 3100 - 3000 | Medium to weak |

| Asymmetric NO₂ stretch | 1550 - 1500 | Strong |

| N-H bend (amine) | 1650 - 1580 | Medium |

| Aromatic C=C/C=N stretch | 1600 - 1450 | Medium to strong |

| Symmetric NO₂ stretch | 1350 - 1300 | Strong |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-Cl stretch | 850 - 550 | Strong |

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum Data (Electron Ionization - EI):

The molecular formula of this compound is C₅H₄ClN₃O₂. The nominal molecular weight is 173 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with a peak at m/z 173 (for ³⁵Cl) and a smaller peak at m/z 175 (for ³⁷Cl) in an approximate 3:1 ratio.

Plausible Fragmentation Pathways:

Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule could include:

-

Loss of NO₂: [M - 46]⁺

-

Loss of Cl: [M - 35]⁺

-

Loss of HCN from the pyridine ring: A common fragmentation for pyridines.

Caption: Simplified potential fragmentation in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method. The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated on the column and then introduced into the mass spectrometer.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete set of experimental data is not publicly available, this guide provides a comprehensive overview of the expected spectroscopic features based on established principles and data from related compounds. The detailed protocols provided herein offer a solid foundation for researchers to obtain and interpret high-quality data for this important chemical intermediate.

References

-

PubChem. Pyridine, 2-amino-6-chloro-5-nitro-. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

The Solubility Profile of 6-Chloro-5-nitropyridin-2-amine: A Technical Guide for Drug Development Professionals

Executive Summary

6-Chloro-5-nitropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its journey from a laboratory reagent to a key intermediate in scalable drug substance manufacturing is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides an in-depth analysis of the solubility of this compound (CAS No. 27048-04-0) in common laboratory solvents. In the absence of extensive quantitative data in peer-reviewed literature, this document consolidates available qualitative information, presents key physicochemical drivers of solubility, and furnishes detailed, field-proven protocols to enable researchers to determine precise solubility parameters. This empowers research and development teams to mitigate risks associated with poor solubility, such as unreliable bioassay results and challenges in formulation and scale-up.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule's functionality—a pyridine core substituted with an amino group, a chloro group, and a nitro group—creates a complex interplay of electronic and steric effects that dictate its interactions with various solvents.

-

Hydrogen Bonding: The primary amino (-NH₂) group and the nitro (-NO₂) group are key hydrogen bond participants. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group and the pyridinic nitrogen act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents.

-

Polarity and Dipole Moment: The strongly electron-withdrawing nitro and chloro groups, combined with the electron-donating amino group, create a significant molecular dipole. This inherent polarity suggests favorable interactions with polar solvents. The computed LogP (octanol-water partition coefficient) of approximately 1.23 indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, it does not possess the characteristics of a highly lipophilic, "greasy" molecule.[1]

-

Crystal Lattice Energy: As a solid with a relatively high melting point of 195-196 °C, this compound possesses considerable crystal lattice energy.[2] For dissolution to occur, the energy of solvation (the energy released when solute molecules interact with solvent molecules) must be sufficient to overcome this lattice energy. Solvents that can form strong, specific interactions, such as hydrogen bonds, are more effective at disrupting the crystal lattice.

These properties collectively suggest that this compound will exhibit its highest solubility in polar aprotic solvents that can act as hydrogen bond acceptors, followed by polar protic solvents, and will have limited solubility in non-polar solvents.

Solubility Data in Common Laboratory Solvents

While precise quantitative data remains elusive in the public domain, a compilation of qualitative data from chemical suppliers and databases provides a foundational understanding of the compound's solubility. For comparative context, quantitative data for the structurally related compound 2-Amino-5-nitropyridine is included.

| Solvent Name | Solvent Class | This compound (Qualitative Solubility) | 2-Amino-5-nitropyridine (Quantitative Solubility) |

| Water | Polar Protic | Slightly Soluble[2] | 1.6 g/L (at 13 °C)[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | Soluble[4] |

| Chloroform (CHCl₃) | Non-polar | Soluble[2] | Not Available |

| Ethanol | Polar Protic | Slightly Soluble[5] | Soluble[4] |

| Methanol | Polar Protic | Not Available | Not Available |

| Acetone | Polar Aprotic | Not Available | Not Available |

| Ethyl Acetate | Polar Aprotic | Not Available | Not Available |

| Toluene | Non-polar | Not Available | Not Available |

| Hexane | Non-polar | Not Available | Not Available |

Note: The term "Soluble" generally implies a solubility of >10 mg/mL, while "Slightly Soluble" typically falls in the 1-10 mg/mL range. These are estimations and should be confirmed experimentally.

The observed solubility in DMSO aligns with its excellent solvent power for a wide range of organic molecules. The "slight" solubility in water and ethanol is consistent with the molecule's ability to hydrogen bond, tempered by the presence of the lipophilic chloro-substituted pyridine ring.

Understanding Solute-Solvent Interactions

The dissolution process is governed by the principle of "like dissolves like." The following diagram illustrates the key molecular interactions that facilitate the dissolution of this compound in a polar protic solvent like ethanol and a polar aprotic solvent like DMSO.

Caption: Key solute-solvent interactions.

In ethanol, the solvent can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (the hydroxyl oxygen), engaging with all relevant sites on the solute. In DMSO, the sulfoxide oxygen is a powerful hydrogen bond acceptor and engages in strong dipole-dipole interactions, which effectively solvates the molecule, leading to high solubility.

Experimental Protocols for Solubility Determination

To generate precise, quantitative data, employing a standardized experimental protocol is essential. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility. For higher throughput screening, a kinetic solubility assay is often employed.

Workflow for Thermodynamic and Kinetic Solubility Assessment

The choice between a kinetic and a thermodynamic solubility assay depends on the stage of the drug discovery process. Early-stage discovery often prioritizes the speed and high-throughput nature of kinetic assays, while lead optimization and formulation development demand the precision of thermodynamic solubility.

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. 2-Amino-5-nitropyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Potential biological activities of 6-Chloro-5-nitropyridin-2-amine.

An In-Depth Technical Guide to the Potential Biological Activities of 6-Chloro-5-nitropyridin-2-amine: A Versatile Scaffold in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, not as a standalone therapeutic agent, but as a pivotal intermediate and pharmacophore in the synthesis of novel, biologically active compounds. For researchers, medicinal chemists, and drug development professionals, understanding the synthetic versatility and the latent biological potential of this molecule is key to unlocking new therapeutic avenues. We will explore its role in the development of targeted therapies, particularly in oncology and infectious diseases, grounded in mechanistic insights and validated experimental protocols.

The Molecular Profile of this compound: A Chemist's Perspective

This compound is a substituted pyridine characterized by three key functional groups that dictate its reactivity and utility as a synthetic building block:

-

The 6-Chloro Group: This halogen acts as a competent leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This is the primary site for introducing diverse structural motifs and linking the pyridine core to other fragments.

-

The 5-Nitro Group: This strong electron-withdrawing group serves a dual purpose. Firstly, it activates the pyridine ring for SNAr at the adjacent C6 position. Secondly, the nitro group itself can be a "masked electrophile," which, under certain biological conditions, may be reduced to form reactive species capable of covalent modification of enzyme targets.[1][2] It also plays a role in the conformational preference of derivatives through intramolecular hydrogen bonding.[3]

-

The 2-Amine Group: This primary amine is a versatile handle for further functionalization, such as acylation, alkylation, or formation of Schiff bases, allowing for the extension of the molecular structure and modulation of physicochemical properties.

The strategic placement of these groups makes this compound an ideal starting point for creating libraries of compounds for biological screening.

Synthetic Utility: A Gateway to Chemical Diversity

The primary value of this compound lies in its predictable and versatile reactivity, enabling the construction of complex molecular architectures. The most common synthetic transformation involves the SNAr reaction at the C6 position.

Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for synthesizing derivatives via SNAr.

Experimental Protocol: Synthesis of a Covalent Kinase Inhibitor Precursor

This protocol is adapted from the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, where a similar chloro-nitropyridine moiety is coupled with a complex amine.[3] This illustrates the practical application of the SNAr reaction.

-

Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine-containing scaffold (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dioxane.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH) (1.5-2.0 eq), to deprotonate the amine, forming a more potent nucleophile. Stir for 10-15 minutes at room temperature.

-

Addition of Pyridine Core: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-substituted derivative.

Causality: The choice of an aprotic polar solvent stabilizes the charged intermediate of the SNAr reaction (Meisenheimer complex), accelerating the rate. The use of a non-nucleophilic base is critical to prevent it from competing with the desired amine nucleophile. Heating is required to overcome the activation energy of the reaction.

Potential Biological Activities of Derivatives

While this compound itself is not reported to have significant biological activity, its derivatives have shown promise in several therapeutic areas.

Anticancer Activity: Covalent Kinase Inhibition

A key application of the 6-chloro-5-nitropyridine scaffold is in the design of covalent inhibitors for protein kinases, which are crucial targets in oncology.[3]

Mechanism of Action: Irreversible Inhibition of MPS1 Kinase

Monopolar spindle 1 (MPS1) kinase is a critical regulator of the spindle assembly checkpoint and a therapeutic target in malignancies like triple-negative breast cancer.[3] A derivative of this compound has been designed as a potential irreversible inhibitor of MPS1.

The rationale is as follows:

-

The core scaffold of the inhibitor binds to the ATP-binding pocket of the kinase.

-

The 6-chloro-5-nitropyridine moiety acts as an electrophilic "warhead."

-

This warhead is positioned to react with a non-catalytic but strategically located cysteine residue (Cys604) in the hinge region of MPS1.[3]

-

The nitro group activates the chlorine for substitution, and the cysteine's sulfhydryl group acts as the nucleophile, displacing the chloride and forming a permanent covalent bond with the inhibitor.

This covalent and irreversible binding leads to sustained inhibition of the kinase's activity, which can be more potent and durable than reversible inhibition.

Caption: Covalent inhibition of the MPS1 kinase pathway.

Quantitative Data: Kinase Inhibition

While specific IC50 values for derivatives of this compound are found within proprietary databases or specific publications, related chloro-pyrimidine compounds have demonstrated potent activity.

| Compound Class | Target Kinase | Activity (IC50) | Reference |

| 6-amino-5-cyano-2-thiopyrimidines | PI3Kδ | 0.0034 µM | [4] |

| Quinolinyl Pyrimidines | NDH-2 | ~1-10 µM | [5] |

This table presents data for structurally related heterocyclic compounds to illustrate the potential potency achievable with such scaffolds.

Antimicrobial Activity

The chloro-pyridin-2-ylamine framework is also present in compounds screened for antimicrobial properties. Derivatives have been synthesized and tested against various pathogenic bacterial and fungal strains.[6][7][8]

Mechanism of Action

The precise mechanisms are often not fully elucidated but are generally believed to involve:

-

Enzyme Inhibition: Interference with essential metabolic enzymes in the pathogen. The nitro group, as previously mentioned, can be a precursor to reactive species that damage cellular components.[9]

-

Membrane Disruption: Alteration of bacterial cell membrane integrity, leading to leakage of intracellular contents.[10]

-

DNA Interaction: Some metal complexes of related ligands have shown the ability to interact with DNA, inhibiting replication and transcription.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of the test compound (e.g., a derivative of this compound) is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 105 CFU/mL.

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is often used as a reference control.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Representative Data: Antimicrobial Activity

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| 6-chloro-pyridin-2-yl-amine derivatives | Bacillus subtilis | Not specified, but active | [6] |

| 6-chloro-pyridin-2-yl-amine derivatives | Escherichia coli | Not specified, but active | [6] |

| Pyrimidine derivatives | S. aureus | Active in some cases | [7][8] |

The available literature confirms activity but often lacks specific MIC values for direct derivatives.[6]

Conclusion and Future Directions

This compound is a molecule of significant potential, not for its intrinsic biological effects, but as a highly adaptable and reactive scaffold for drug discovery. Its value is rooted in the principles of medicinal chemistry, providing a reliable starting point for the synthesis of targeted covalent inhibitors and diverse compound libraries for antimicrobial screening. The electron-withdrawing nitro group is key to its utility, both by activating the 6-chloro position for substitution and by offering a latent reactive function for enzyme inhibition.

Future research should focus on exploring a wider range of nucleophilic substitutions at the C6 position and further derivatization of the 2-amino group to build a more extensive structure-activity relationship (SAR) profile. The development of derivatives targeting other kinases with accessible cysteine residues or novel microbial enzymes represents a promising avenue for therapeutic innovation. For drug development professionals, this compound should be considered a high-value intermediate for programs in oncology, infectious disease, and beyond.

References

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Available at: [Link][3]

-

Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2015). ResearchGate. Available at: [Link][6]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2021). ResearchGate. Available at: [Link][7][8]

-

6-Chloro-5-methyl-3-nitropyridin-2-amine. PubChem. Available at: [Link]

-

2-Chloro-5-nitropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. Supplier Website. Available at: [Link][12]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PubMed Central. Available at: [Link][4]

-

The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (2018). PubMed Central. Available at: [Link][1]

-

Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2021). MDPI. Available at: [Link][13]

-

The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (2018). PubMed. Available at: [Link][2]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). PubMed Central. Available at: [Link][9]

-

Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2018). PubMed Central. Available at: [Link][5]

-

Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). PubMed Central. Available at: [Link][11]

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2024). PubMed. Available at: [Link][10]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Publishing. Available at: [Link][14]

-

Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. (2022). ChemRxiv. Available at: [Link][15]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2022). PubMed Central. Available at: [Link][16]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024). MDPI. Available at: [Link][17]

-

Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (2018). PubMed Central. Available at: [Link][18]

-

5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. PubMed. Available at: [Link]

-

2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis. Supplier Website. Available at: [Link][19]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). PubMed Central. Available at: [Link]

Sources

- 1. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]

- 18. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

The Enigmatic Chloro-Nitro-Amino Pyridine: A Technical Guide to the Discovery and History of 6-Chloro-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the scientific history, synthesis, and applications of 6-Chloro-5-nitropyridin-2-amine, a crucial heterocyclic building block in modern medicinal chemistry. While a singular "discovery" manuscript for this specific molecule remains elusive in readily accessible literature, its existence is a testament to the logical progression of synthetic chemistry focused on functionalized pyridines. This guide reconstructs its likely scientific emergence through an analysis of foundational synthetic methodologies and its role as a key intermediate in the development of complex bioactive molecules.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with the CAS Number 84487-03-6, is a substituted pyridine carrying three key functional groups: a chloro, a nitro, and an amino group. This arrangement of electron-withdrawing and electron-donating groups on the pyridine ring creates a unique chemical entity with specific reactivity, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The chloro and nitro groups activate the pyridine ring for nucleophilic aromatic substitution, while the amino group provides a handle for further functionalization.

Deconstructing the Discovery: A History Rooted in Pyridine Chemistry

The history of this compound is intrinsically linked to the broader development of synthetic methods for nitropyridines. The nitration of pyridines, unlike benzene, is not straightforward due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Early methods often required harsh conditions and resulted in low yields.

A plausible pathway to the first synthesis of this compound can be inferred from established reactions on related pyridine systems. The key transformation would be a regioselective nucleophilic aromatic substitution.

Synthetic Methodologies: A Stepwise Approach

The most logical and well-supported synthetic route to this compound involves a stepwise functionalization of a readily available pyridine precursor. A likely starting material is 2,6-dichloropyridine.

Proposed Primary Synthetic Route

The synthesis can be envisioned in two key steps:

-

Nitration of 2,6-Dichloropyridine: This step introduces the nitro group onto the pyridine ring.

-

Regioselective Amination: Introduction of the amino group at the 2-position via nucleophilic aromatic substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations found in the literature.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This reaction is a standard electrophilic nitration of a deactivated aromatic ring.

-

Materials: 2,6-Dichloropyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath.

-

Slowly add 2,6-dichloropyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine in sulfuric acid, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to yield 2,6-dichloro-3-nitropyridine.

-

Step 2: Synthesis of this compound

This step is a regioselective nucleophilic aromatic substitution. The presence of the nitro group strongly activates the ortho (position 2) and para (position 6) positions to the nitro group for nucleophilic attack. In the case of 2,6-dichloro-3-nitropyridine, the chlorine at the 2-position is ortho to the nitro group, and the chlorine at the 6-position is para. While both are activated, selective substitution at the 2-position has been demonstrated in the literature for similar systems[1].

-

Materials: 2,6-Dichloro-3-nitropyridine, Aqueous Ammonia, a suitable solvent (e.g., ethanol or dioxane).

-

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add an excess of aqueous ammonia to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, filter the solid. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Caption: Experimental workflow for the synthesis.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry data are available from commercial suppliers[2].

| Property | Value |

| CAS Number | 84487-03-6 |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| Appearance | Typically a yellow to orange solid |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.

A Key Building Block for Kinase Inhibitors

The chloro-nitro-amino pyridine scaffold is a common feature in a number of kinase inhibitors. For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, utilizes a similar chloro-nitro-amino pyridine moiety derived from 2,6-dichloro-3-nitropyridine[1]. This highlights the importance of this structural motif in designing molecules that can interact with the active sites of kinases, a critical class of drug targets in oncology and other diseases.

Precursor for Fused Heterocyclic Systems

The amino and nitro groups on the pyridine ring can be used to construct fused heterocyclic systems. For example, the nitro group can be reduced to an amino group, creating a diamino-substituted pyridine. This diamine can then be cyclized with various reagents to form bicyclic systems such as imidazo[4,5-b]pyridines, which are known to have a wide range of biological activities.

Conclusion

While the precise moment of its first synthesis may not be documented in a landmark publication, the existence and utility of this compound are undeniable. Its logical synthesis from readily available precursors, coupled with its versatile reactivity, has established it as a valuable, albeit perhaps under-sung, building block in the medicinal chemist's toolbox. As the quest for novel therapeutics continues, the strategic application of such well-functionalized heterocyclic intermediates will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

Sources

A Senior Application Scientist's Guide to the Reactivity Profile of 6-Chloro-5-nitropyridin-2-amine

Abstract

6-Chloro-5-nitropyridin-2-amine (CAS No. 84487-03-6) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its strategic arrangement of an electron-donating amino group, a strongly electron-withdrawing nitro group, and a displaceable chloro substituent on an electron-deficient pyridine core imparts a distinct and versatile reactivity profile. This guide provides an in-depth technical analysis of its core reactions, focusing on the mechanistic principles that govern its behavior. We will explore its high propensity for nucleophilic aromatic substitution (SNAr), the chemoselective reduction of its nitro moiety, and its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental design to empower rational synthesis and molecular innovation.

The Electronic Architecture: Understanding the Foundations of Reactivity

The reactivity of this compound is a direct consequence of the electronic interplay between its constituent functional groups and the pyridine ring.

-

Pyridine Core: The ring nitrogen is inherently electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This fundamental property deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution.[3]

-

Nitro Group (-NO₂): Positioned at C5, this is a powerful electron-withdrawing group through both resonance and induction. It strongly activates the ring for nucleophilic attack, particularly at the positions ortho (C4, C6) and para (C2) to it.

-

Chloro Group (-Cl): Located at C6, the chlorine atom serves as a good leaving group. Its position is ortho to the ring nitrogen and para to the activating nitro group, making it the most electrophilic center and the primary site for nucleophilic displacement.[4]

-

Amino Group (-NH₂): As an electron-donating group at C2, it can modulate the overall electron density of the ring. However, in the context of SNAr at the C6 position, the activating effects of the ring nitrogen and the nitro group are the dominant influences.[3]

This specific arrangement primes the molecule for a set of predictable and highly useful chemical transformations, which we will explore in the subsequent sections.

Figure 1: Overview of the primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most prominent feature of the molecule's reactivity is its susceptibility to SNAr at the C6 position. The convergence of activation from both the ring nitrogen (ortho) and the nitro group (para) creates a highly electron-deficient carbon center, facilitating the attack by a wide range of nucleophiles.[4][5]

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electrophilic C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized effectively onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, lowering the activation energy for the reaction.[5]

Figure 2: The Addition-Elimination mechanism of SNAr reactions.

Experimental Protocol: Reaction with Amines (Amination)

This protocol describes a general procedure for the reaction with primary or secondary amines.[6]

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, benzylamine) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the amine nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-12 hours), cool the reaction to room temperature.

-

Quench the reaction by adding water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Scientist's Note (Causality): The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the base (K⁺) while poorly solvating the carbonate anion, enhancing its basicity. Furthermore, these solvents can stabilize the charged Meisenheimer intermediate. A base like K₂CO₃ is employed to neutralize the HCl formed in situ, driving the reaction to completion.[3]

| Nucleophile Class | Example | Typical Conditions | Expected Yield |

| Secondary Aliphatic | Morpholine | DMF, K₂CO₃, 100 °C, 4h | 85-95% |

| Primary Aliphatic | Benzylamine | Isopropanol/Water, 80 °C, 2h | 80-95%[6] |

| Primary Aromatic | Aniline | DMSO, DIPEA, 120 °C, 12h | 70-85% |

| Alkoxide | Sodium Methoxide | Methanol, Reflux, 1h | >90% |

Chemoselective Reduction of the Nitro Group

Transforming the C5-nitro group into an amine unlocks a new dimension of reactivity, yielding 6-chloropyridine-2,5-diamine. This product is a valuable intermediate for constructing fused heterocyclic systems or for further derivatization. The primary challenge is to achieve this reduction without affecting the C-Cl bond (hydrodehalogenation).

Rationale for Reagent Selection

Catalytic hydrogenation (e.g., H₂ with Pd/C) is often too reactive and can lead to competitive cleavage of the C-Cl bond.[7] Therefore, metal/acid systems are preferred for their superior chemoselectivity.

-

Tin(II) Chloride (SnCl₂·2H₂O): This is an exceptionally mild and reliable reagent for reducing aromatic nitro groups in the presence of halogens and other sensitive functionalities like nitriles or esters.[8]

-

Iron (Fe) or Zinc (Zn) in Acid: These metals in acidic media (like acetic acid or dilute HCl) are classic, cost-effective reagents for this transformation.[9][10]

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is adapted from established procedures for selective nitro group reduction.[8]

Materials:

-

This compound (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

-

Ethanol or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (10 mL).

-